molecular formula C20H14Cl2O B12906927 1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran CAS No. 5465-43-0

1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran

Cat. No.: B12906927
CAS No.: 5465-43-0
M. Wt: 341.2 g/mol
InChI Key: KSKOSMVZSZYIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a dihydrobenzofuran ring. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,3-diarylpropan-2-ones with suitable reagents. The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran is unique due to its specific benzofuran core structure, which imparts distinct chemical and biological properties.

Properties

5465-43-0

Molecular Formula

C20H14Cl2O

Molecular Weight

341.2 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-4,7-dihydro-2-benzofuran

InChI

InChI=1S/C20H14Cl2O/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-2,5-12H,3-4H2

InChI Key

KSKOSMVZSZYIBU-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2=C(OC(=C21)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.